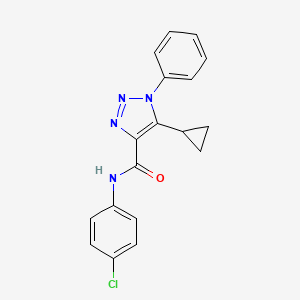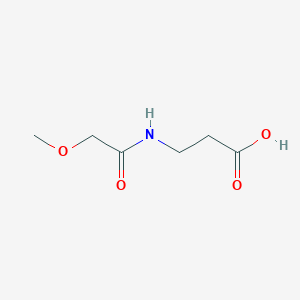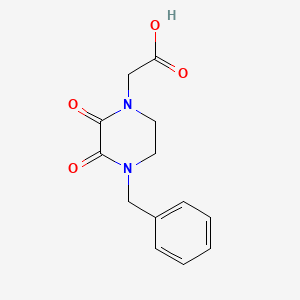
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a compound with a molecular weight of 200.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” can be represented by the InChI code: 1S/C8H12N2O4/c1-2-9-3-4-10 (5-6 (11)12)8 (14)7 (9)13/h2-5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a powder in physical form . It has a molecular weight of 200.19 and is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives have been synthesized and evaluated for their pharmacological properties. A series of 2-oxopiperazine derivatives, possessing basic moieties at the 3- and 4-positions, were synthesized and assessed for their ability to inhibit platelet aggregation and their effects on bleeding time. Among these, one compound showed potent inhibitory effects on platelet aggregation and demonstrated a good dissociation between efficacy and bleeding side effects, suggesting potential clinical utility in treating thrombotic diseases (Kitamura et al., 2001).
Synthesis and Microbial Studies
New pyridine derivatives, including 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, were synthesized and their antibacterial and antifungal activities were screened. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in microbial studies (Patel & Agravat, 2007).
Piperazinones and Benzopiperazinones Synthesis
The chemical synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, including steps involving 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, provides a method for directly obtaining these compounds in one step. This synthesis contributes to the development of novel compounds with potential applications in various fields of chemistry and biology (Petasis & Patel, 2000).
Antimicrobial Activity of New Pyridine Derivatives
Further study into the synthesis of new pyridine derivatives, including those related to 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, demonstrated variable antimicrobial activity. This research provides a basis for the development of new antimicrobial agents and contributes to our understanding of chemical structures and their biological activities (Patel, Agravat, & Shaikh, 2011).
Synthesis of Chiral Non-Racemic Derivatives
A high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives from (S)-glutamate was presented, showcasing a method for introducing various substituents into the piperazine ring. This research has implications for the development of receptor binding studies and pharmaceutical applications, demonstrating the versatility and potential of derivatives of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid (Weigl & Wünsch, 2002).
Propriétés
IUPAC Name |
2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTMIOAHVBYUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
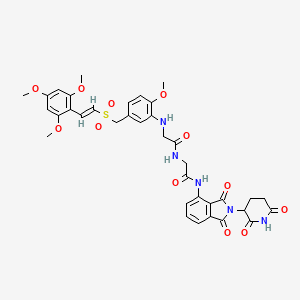
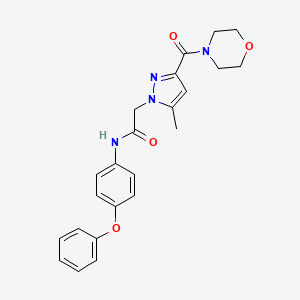
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
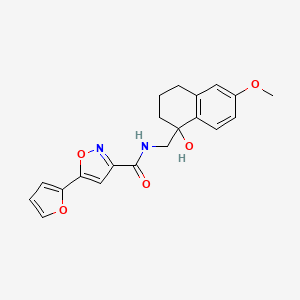
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)
